(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound featuring a conjugated system with a furan ring, a pyrrolidine ring, and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the dihydroisoquinoline ring.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of a suitable amine with a dihaloalkane.
Coupling with Furan Derivative: The final step involves the coupling of the dihydroisoquinoline-pyrrolidine intermediate with a furan derivative through a Knoevenagel condensation reaction, using a base such as piperidine in an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond in the prop-2-en-1-one moiety can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with neurological receptors, making it a candidate for the treatment of neurological disorders.
Industry
In the chemical industry, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The conjugated system might allow for interactions with electron-rich or electron-deficient sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a furan ring.
Uniqueness
The presence of the furan ring in (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one imparts unique electronic properties, making it distinct from its analogs with thiophene or phenyl rings. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
(E)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(8-7-19-6-3-13-24-19)22-12-10-18(15-22)21-11-9-16-4-1-2-5-17(16)14-21/h1-8,13,18H,9-12,14-15H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXDAGJTOLHXAX-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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